molecular formula C15H23N3O4 B6955440 tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate

tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate

Cat. No.: B6955440
M. Wt: 309.36 g/mol
InChI Key: UXTVIEKCPPYAIT-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate is a complex organic compound with a molecular formula of C16H24N3O4. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)16-8-7-13(20)17-9-11-5-4-6-12(10-19)18-11/h4-6,19H,7-10H2,1-3H3,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTVIEKCPPYAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC1=NC(=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate typically involves multiple steps. One common method includes the reaction of 6-(hydroxymethyl)pyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing the active sites of enzymes .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
  • rac-tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate

Uniqueness

tert-Butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate is unique due to its combination of a pyridine ring and a carbamate group. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.

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